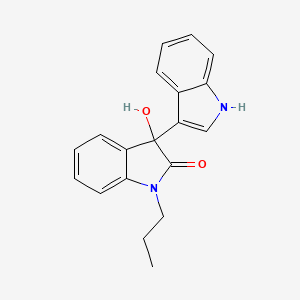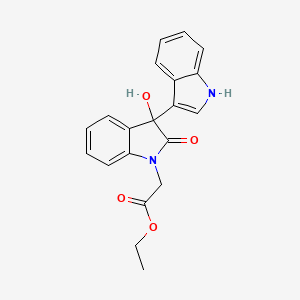
3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Übersicht
Beschreibung
3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as BHIP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BHIP belongs to the family of indole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells and neurodegenerative diseases. 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been found to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been found to protect neurons from oxidative stress and inflammation. 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is its ease of synthesis and purification. 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one can be synthesized using a simple one-pot reaction and purified using column chromatography. Another advantage of 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is its diverse biological activities, which make it a promising candidate for therapeutic applications. One of the limitations of 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one research. One direction is to further investigate the mechanism of action of 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one and its potential targets in cancer and neurodegenerative diseases. Another direction is to develop more water-soluble derivatives of 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one to overcome its solubility limitations. Additionally, 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Wissenschaftliche Forschungsanwendungen
3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has shown promising results in inhibiting the growth of cancer cells and inducing cell death. In Alzheimer's disease and Parkinson's disease research, 3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been found to have neuroprotective effects and can potentially slow down the progression of the diseases.
Eigenschaften
IUPAC Name |
3-hydroxy-3-(1H-indol-3-yl)-1-propylindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-2-11-21-17-10-6-4-8-14(17)19(23,18(21)22)15-12-20-16-9-5-3-7-13(15)16/h3-10,12,20,23H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIJUDRDPHWKEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(C1=O)(C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-hydroxy-1'-propyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-(3-methyl-1-{4-methyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}butyl)benzamide](/img/structure/B4081879.png)

![2-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4081903.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-iodobenzamide hydrochloride](/img/structure/B4081904.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B4081913.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4081927.png)
![4-({[(5-{[(3,4-dimethoxybenzoyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4081928.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4081933.png)
![8-(3-hydroxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4081936.png)
![ethyl 1-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4081940.png)
![N-{1-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-3-methylbutyl}-2-chlorobenzamide](/img/structure/B4081952.png)
![methyl {7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4081953.png)
![methyl 2-chloro-5-({[(4-ethyl-5-{2-methyl-1-[(4-methylbenzoyl)amino]propyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4081960.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-chlorobenzamide](/img/structure/B4081964.png)